4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
Description
Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research
The pyrazole nucleus is a privileged scaffold in drug discovery and contemporary chemical research due to its unique structural and electronic properties. beilstein-journals.orgnih.gov Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov The presence of the pyrazole ring in several blockbuster drugs such as Celecoxib (an anti-inflammatory drug), Sildenafil (used to treat erectile dysfunction), and Rimonabant (an anti-obesity agent) underscores its therapeutic importance. nih.govbeilstein-journals.org
The versatility of the pyrazole ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with biological targets. mdpi.com This adaptability has led to the development of pyrazole-containing compounds that act as potent and selective inhibitors of various enzymes and receptors. nih.gov Beyond pharmaceuticals, pyrazole derivatives are also integral to the development of agrochemicals, such as herbicides and fungicides, and have found applications in materials science as dyes, fluorescent probes, and ligands in catalysis. nih.gov
The synthesis of functionalized pyrazoles is a dynamic area of research, with numerous methods being developed to construct this heterocyclic system. mdpi.com Classical methods often involve the cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines. beilstein-journals.orgnih.govresearchgate.net Modern synthetic strategies, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, have further expanded the accessibility and diversity of pyrazole derivatives. beilstein-journals.org
Overview of Aminopyrazoles as Versatile Synthetic Intermediates
Within the broad class of pyrazole derivatives, aminopyrazoles are particularly valuable as synthetic intermediates. The presence of an amino group on the pyrazole ring introduces a nucleophilic center, which significantly enhances the molecule's reactivity and utility in organic synthesis. beilstein-journals.orgresearchgate.net Specifically, 5-aminopyrazoles are polyfunctional compounds with three primary nucleophilic sites: the amino group at the 5-position (5-NH2), the ring nitrogen at the 1-position (1-NH, if unsubstituted), and the carbon at the 4-position (4-CH). beilstein-journals.orgbeilstein-journals.orgnih.gov The general order of reactivity for these sites is 5-NH2 > 1-NH > 4-CH, allowing for selective functionalization. beilstein-journals.orgnih.gov
This inherent reactivity makes aminopyrazoles key starting materials for the synthesis of a wide variety of fused heterocyclic systems. beilstein-journals.orgnih.gov Through reactions with various bi-electrophiles, aminopyrazoles can be elaborated into more complex structures such as:
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-d]pyrimidines
Pyrazolo[5,1-c] beilstein-journals.orgnih.govmdpi.comtriazines beilstein-journals.orgnih.govnih.gov
These fused systems are themselves important pharmacophores found in numerous biologically active molecules. nih.gov The ability to readily construct these complex scaffolds from simple aminopyrazole precursors highlights their importance as versatile building blocks in diversity-oriented synthesis for drug discovery programs. frontiersin.org
Contextualizing 4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine within Pyrazole Chemistry
The compound this compound represents a specific example of a functionalized aminopyrazole with significant potential as a synthetic intermediate. Its structure incorporates several key features: a pyrazole core, a 5-amino group, a methyl group at the N1 position, and a 4-chlorophenyl group at the C4 position.
Structural Features and Synthetic Considerations:
| Feature | Significance |
| 5-Amino Group | Provides a primary nucleophilic site for further reactions, enabling the construction of fused ring systems. |
| N1-Methyl Group | Blocks one of the nucleophilic sites (N1) of the pyrazole ring, which can direct subsequent reactions to the 5-amino group. |
| C4-(4-Chlorophenyl) Group | Introduces a bulky aryl substituent that can influence the molecule's steric and electronic properties, as well as its potential biological activity. |
While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for analogous compounds. A plausible synthetic route would involve the cyclocondensation of a substituted hydrazine (B178648) with a suitable β-ketonitrile precursor. For instance, the synthesis of the related compound, 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, involves the reaction of 2-(4-chlorophenyl)acetonitrile with ethyl trifluoroacetate, followed by cyclization with methylhydrazine. nih.gov A similar strategy, omitting the trifluoroacetylating agent, could potentially yield the target compound.
Reactivity and Potential Applications:
As a 5-aminopyrazole derivative, this compound is expected to serve as a valuable precursor for the synthesis of more complex heterocyclic structures. The 5-amino group is a key handle for derivatization. For example, it can react with various electrophiles to form amides, ureas, and Schiff bases, or participate in cyclocondensation reactions to build fused pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines. nih.gov The presence of the 4-chlorophenyl moiety is significant, as this group is found in many biologically active compounds and can contribute to interactions with biological targets. nih.gov Therefore, derivatives of this compound are of interest in medicinal chemistry for the development of new therapeutic agents. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-10(12)9(6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAPBEHYLWULEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of 4 4 Chlorophenyl 1 Methyl 1h Pyrazol 5 Amine
Reactivity of the Amino Group (Position 5)
The primary amino group at the 5-position of the pyrazole (B372694) ring is a key site for functionalization. Its reactivity is central to many of the compound's synthetic applications.
Diazotization Reactions and Transformations of Diazonium Salts
Primary aromatic amines, including 5-aminopyrazoles, can undergo diazotization, a process that converts the amino group into a diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid. organic-chemistry.org The resulting pyrazolediazonium salts are highly reactive intermediates that can be used in a variety of subsequent reactions. researchgate.net
These reactions are pivotal in synthetic organic chemistry as they open pathways to functionalities that are otherwise difficult to introduce. masterorganicchemistry.com The versatility of diazonium salts has led to their extensive use in the synthesis of a wide range of organic compounds. nih.gov
Pyrazolediazonium salts are valuable precursors for the synthesis of azo compounds. researchgate.net Azo coupling reactions involve the reaction of a diazonium salt with an electron-rich coupling component, such as phenols, naphthols, or other aromatic compounds. researchgate.netanjs.edu.iq This process leads to the formation of a new molecule containing the characteristic -N=N- (azo) linkage. The specific conditions of the azo coupling reaction can be tailored to produce a wide array of azo dyes with varying colors and properties. nih.gov
For instance, the coupling of pyrazolediazonium salts with active methylene compounds is a well-established method for synthesizing pyrazolo[5,1-c] nih.govwikipedia.orgnih.govtriazine derivatives. researchgate.net
Table 1: Examples of Azo Coupling Reactions with Pyrazole Diazonium Salts
| Diazonium Salt Precursor | Coupling Component | Product Type | Reference |
|---|---|---|---|
| 1H-4-ethoxycarbonyl-3-methyl-pyrazol-5-yl-diazonium chloride | Phenols and naphthols | 1H-5-arylazo-4-ethoxycarbonyl-3-methyl-pyrazoles | researchgate.net |
| Pyrazole-3(5)-diazonium chlorides | Cyanothioacetamide | Pyrazolo[5,1-c] nih.govwikipedia.orgnih.govtriazine-3-carbothioamides | researchgate.net |
| 5-aminopyrazoles | 2-hydroxynaphthyl, p-Me2NC6H4 | Azo dyes | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The Sandmeyer reaction is a classic transformation in organic chemistry that allows for the conversion of an aryl diazonium salt to an aryl halide. wikipedia.org This reaction is typically catalyzed by copper(I) salts, such as copper(I) chloride or copper(I) bromide. nih.gov The Sandmeyer reaction provides a reliable method for introducing halogen atoms onto an aromatic ring, a transformation that can be challenging to achieve through direct halogenation. organic-chemistry.org
This methodology is applicable to pyrazole systems, enabling the synthesis of halogenated pyrazole derivatives. The diazonium salt of a 5-aminopyrazole can be converted to the corresponding 5-halopyrazole. This is a crucial step in the synthesis of various pyrazole-based compounds with specific biological or material properties.
Recent advancements in Sandmeyer chemistry have expanded the scope of this reaction to include not only chlorination and bromination but also cyanation and other transformations. nih.gov
Acylation and Other Nitrogen-Centered Functionalizations
The amino group of 4-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine can readily undergo acylation reactions. This involves treating the amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. This reaction results in the formation of an amide linkage, providing a straightforward method for introducing a variety of acyl groups onto the pyrazole ring.
Beyond simple acylation, other nitrogen-centered functionalizations are also possible. These reactions can be used to introduce a wide range of substituents, further diversifying the chemical space accessible from this starting material. Pyrazole energetic compounds, for example, benefit from the good thermal stabilities and low sensitivities that these functionalizations can impart. mdpi.com
Reactions with Aldehydes and Ketones
Primary amines, such as this compound, can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is typically acid-catalyzed and is reversible. libretexts.org
The formation of imines is a fundamental reaction in organic chemistry and is used in the synthesis of a wide variety of heterocyclic compounds and other complex organic molecules. The resulting imine can then be subjected to further transformations, such as reduction to form a secondary amine.
Reactivity of the Pyrazole Ring System
The pyrazole ring itself is an aromatic heterocycle and can undergo electrophilic substitution reactions. However, the reactivity of the ring is influenced by the substituents present. The amino group at position 5 is a strong activating group, directing incoming electrophiles to the 4-position. Conversely, the chlorophenyl group at position 4 can influence the reactivity of the ring through its electronic effects.
Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides (NXS) as halogenating agents. beilstein-archives.org This provides a metal-free method for the synthesis of 4-halogenated pyrazole derivatives. beilstein-archives.org
Electrophilic Aromatic Substitution (EAS) Patterns
The pyrazole nucleus is a π-excessive aromatic heterocycle. The presence of two nitrogen atoms in the ring reduces the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and, therefore, the primary site for electrophilic attack. nih.govnih.govpharmaguideline.comquora.com The potent electron-donating effect of the 5-amino group further activates the C4 position towards electrophilic substitution.
Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been demonstrated to occur selectively at the C4 position. beilstein-archives.org This transformation can be effectively carried out using N-halosuccinimides (NXS) as safe and inexpensive halogenating agents. For instance, reactions with N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) provide a direct and metal-free protocol for the synthesis of the corresponding 4-halo-5-aminopyrazole derivatives in moderate to excellent yields. beilstein-archives.org This established reactivity pattern indicates that this compound would undergo similar electrophilic substitution at its vacant C3 position, as the C4 position is already substituted.
Table 1: Representative Electrophilic Halogenation of 3-Aryl-5-Aminopyrazoles Data sourced from studies on analogous 3-aryl-1H-pyrazol-5-amines.
| Electrophile | Reagent | Position of Substitution | Reference |
|---|---|---|---|
| Bromine | N-Bromosuccinimide (NBS) | C4 | beilstein-archives.org |
| Chlorine | N-Chlorosuccinimide (NCS) | C4 | beilstein-archives.org |
| Iodine | N-Iodosuccinimide (NIS) | C4 | beilstein-archives.org |
Nucleophilic Aromatic Substitution (NAS)
While the electron-rich nature of the pyrazole ring generally disfavors nucleophilic aromatic substitution, these reactions can occur at the C3 and C5 positions, which are rendered more electrophilic by the adjacent nitrogen atoms. nih.govnih.gov For NAS to proceed, the ring typically requires activation by strong electron-withdrawing groups, and the position undergoing substitution must bear a suitable leaving group, such as a halogen.
Studies on 5-chloropyrazole derivatives have shown that nucleophilic displacement of the C5-chloro group by amines is possible. encyclopedia.pub However, these reactions often necessitate harsh conditions or the use of a copper catalyst to proceed efficiently, underscoring the inherent difficulty of NAS on this heterocyclic system. encyclopedia.pub The feasibility of such a reaction on this compound would depend on first converting the 5-amino group into a better leaving group or introducing a leaving group at the C3 position.
C-H Functionalization Strategies
Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govnih.gov Palladium-catalyzed, ligand-directed C-H functionalization has emerged as a powerful tool for installing various carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org
In the context of pyrazoles, the pyridine-type nitrogen atom (N2) can act as a directing group to guide a metal catalyst to a specific C-H bond, often at the C5 position. However, for the target molecule, the C5 position is occupied by the amino group. Alternative strategies could involve directing groups installed at the N1-methyl or the 5-amino position to achieve regioselective C-H functionalization at the C3 position of the pyrazole ring or even on the N-methyl group itself. While specific examples for this compound are not prevalent, the general methodologies are well-established for a wide range of heterocyclic compounds. umn.edu
Derivatization at the 4-Chlorophenyl Moiety
The 4-chlorophenyl group presents a key site for molecular diversification through reactions that target the carbon-chlorine bond.
Nucleophilic Substitution on the Chlorophenyl Group
The chlorine atom on the phenyl ring is a versatile handle for transition metal-catalyzed cross-coupling reactions. The direct nucleophilic aromatic substitution of the unactivated aryl chloride is difficult, but powerful catalytic systems have been developed to facilitate this transformation.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with a wide array of amines. wikipedia.orglibretexts.org Applying this methodology to this compound would allow for the introduction of various primary and secondary amines, amides, or carbamates in place of the chlorine atom, generating extensive libraries of derivatives. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high efficiency. wikipedia.org
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation, is used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org This reaction can couple aryl halides with alcohols, phenols, amines, and thiols. Although it traditionally requires high temperatures, modern protocols with improved ligands and soluble copper sources have made the Ullmann-type reaction more practical and applicable for modifying substrates like the target compound. wikipedia.orgmdpi.com
Cycloaddition and Intramolecular Cyclization Reactions
5-Aminopyrazoles are highly valuable building blocks in heterocyclic synthesis due to their poly-nucleophilic character. beilstein-journals.org The exocyclic 5-amino group is typically the most nucleophilic site, followed by the N1-H (if unsubstituted) and the C4-H position. This reactivity allows 5-aminopyrazoles to react with various bielectrophilic reagents to construct a wide range of fused heterocyclic systems through cycloaddition and cyclocondensation reactions. nih.gov
Formation of Fused Polyheterocyclic Systems
The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents is a cornerstone for the synthesis of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govnih.govmdpi.com
Synthesis of Pyrazolo[3,4-b]pyridines: These systems are commonly formed by reacting 5-aminopyrazoles with reagents like β-diketones, β-ketoesters, enaminones, or alkynyl aldehydes. nih.govnih.govmdpi.com The reaction typically proceeds via an initial condensation involving the 5-amino group, followed by an intramolecular cyclization involving electrophilic attack at the C4 position of the pyrazole ring. beilstein-journals.orgnih.gov
Synthesis of Pyrazolo[1,5-a]pyrimidines: This isomeric fused system is often formed competitively or exclusively depending on the reaction conditions and the substitution pattern of the 5-aminopyrazole. nih.govnih.gov The formation of the pyrazolo[1,5-a]pyrimidine ring involves the initial reaction at the 5-amino group followed by cyclization onto the N1 atom of the pyrazole ring. The regiochemical outcome can be influenced by factors such as the steric bulk of substituents; bulky groups can hinder the electrophilic substitution at C4, favoring the pathway that leads to pyrazolo[1,5-a]pyrimidines. beilstein-journals.org
Table 2: Selected Reactions of 5-Aminopyrazoles for the Synthesis of Fused Heterocycles
| Bielectrophilic Reagent | Fused System Formed | Key Reaction Type | Reference(s) |
|---|---|---|---|
| β-Diketones / β-Ketoesters | Pyrazolo[3,4-b]pyridine or Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | nih.govmdpi.com |
| Enaminones | Pyrazolo[3,4-b]pyridine or Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | nih.govresearchgate.net |
| Alkynyl Aldehydes | Pyrazolo[3,4-b]pyridine | Cascade 6-endo-dig Cyclization | nih.govproquest.com |
| β-Ketonitriles | Pyrazolo[3,4-b]pyridine | Cyclocondensation | nih.gov |
Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazole derivatives is a well-established strategy in heterocyclic chemistry. These compounds are formed through the reaction of the 5-aminopyrazole with various 1,3-dielectrophilic species. While specific studies detailing the reaction of this compound are not extensively documented in readily available literature, the general reactivity patterns of analogous 5-aminopyrazoles provide a strong indication of its synthetic utility.
One common approach involves the condensation reaction with β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, typically under acidic or thermal conditions. The reaction proceeds via an initial condensation of the amino group with one of the carbonyl functionalities, followed by an intramolecular cyclization and dehydration to afford the pyrazolo[1,5-a]pyrimidine core. The substituents on the resulting pyrimidine ring are determined by the nature of the β-dicarbonyl compound used.
Another versatile method for the synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds, particularly chalcones (1,3-diaryl-2-propen-1-ones). A study on the reaction of the closely related 3-(4-chlorophenyl)pyrazol-5-amine with various chalcones has demonstrated the formation of the corresponding 5,7-diaryl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidines. scilit.com This suggests that this compound would likely undergo a similar cyclocondensation reaction. The reaction is believed to proceed through a Michael addition of the amino group to the enone system, followed by an intramolecular cyclization and subsequent aromatization.
The reaction conditions and the specific 1,3-dielectrophile employed can influence the regioselectivity and yield of the final pyrazolo[1,5-a]pyrimidine products.
| Reagent Type | General Product Structure |
| β-Dicarbonyl Compounds | Substituted Pyrazolo[1,5-a]pyrimidines |
| Chalcones | 5,7-Diaryl-pyrazolo[1,5-a]pyrimidines |
| Enaminones | Substituted Pyrazolo[1,5-a]pyrimidines |
Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines often involves the annulation of a pyridine ring onto a pre-existing pyrazole scaffold. The Friedländer annulation and related methodologies are commonly employed for this purpose, utilizing the reaction of a 5-amino-4-substituted pyrazole with a compound containing a reactive methylene group adjacent to a carbonyl functionality.
For this compound, the synthesis of pyrazolo[3,4-b]pyridines would typically involve its reaction with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or other suitable dielectrophiles under appropriate conditions. The reaction generally proceeds through a condensation, cyclization, and subsequent aromatization sequence to furnish the fused bicyclic system. mdpi.com
The regiochemical outcome of these reactions can be influenced by the nature of the reactants and the reaction conditions. For instance, the reaction with unsymmetrical 1,3-diketones can potentially lead to the formation of two isomeric products. mdpi.com
| Reaction Type | Reagents | Product |
| Friedländer Annulation | 1,3-Dicarbonyl compounds | Substituted Pyrazolo[3,4-b]pyridines |
| Cyclocondensation | α,β-Unsaturated ketones | Substituted Pyrazolo[3,4-b]pyridines |
Other Fused Systems
The versatile reactivity of this compound extends to the synthesis of other fused heterocyclic systems. By carefully selecting the appropriate reaction partners, a variety of bicyclic and polycyclic structures can be accessed. For instance, reaction with reagents containing two electrophilic centers in a 1,2- or 1,4-relationship can lead to the formation of pyrazolo[3,4-b]pyrazines or pyrazolo[3,4-d]pyridazines, respectively. The specific reaction pathways and the resulting fused systems are highly dependent on the nature of the electrophilic partner.
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of a halogen atom (chlorine) on the phenyl ring and the amino group on the pyrazole ring of this compound provides two potential sites for participation in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Transformations
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Coupling: The chloro group on the phenyl ring of this compound can potentially undergo Suzuki-Miyaura coupling with various organoboron reagents in the presence of a palladium catalyst and a base. This reaction would lead to the formation of a new carbon-carbon bond, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 4-position of the phenyl ring. The efficiency of this transformation would depend on the choice of catalyst, ligand, base, and reaction conditions, as aryl chlorides are generally less reactive than the corresponding bromides or iodides. rsc.orgrhhz.net
Buchwald-Hartwig Amination: The amino group of this compound could potentially be a substrate for the Buchwald-Hartwig amination, reacting with aryl or heteroaryl halides to form N-aryl or N-heteroaryl derivatives. wikipedia.orgorganic-chemistry.org This reaction would provide a direct route to more complex pyrazole-based structures with extended conjugation. The success of this reaction would be contingent on overcoming potential challenges such as catalyst inhibition by the pyrazole nitrogen atoms.
| Reaction Name | Reactants | Potential Product |
| Suzuki-Miyaura Coupling | Organoboron reagent | 4-(Aryl/Alkyl-phenyl)-1-methyl-1H-pyrazol-5-amine |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl halide | N-Aryl/Heteroaryl-4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine |
| Sonogashira Coupling | Terminal alkyne | 4-(4-(Alkynyl)phenyl)-1-methyl-1H-pyrazol-5-amine |
Copper-Catalyzed Processes
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, offer an alternative and often complementary approach to palladium-catalyzed methods for the formation of carbon-heteroatom bonds.
Ullmann Condensation: The Ullmann condensation provides a classic method for the formation of C-N, C-O, and C-S bonds. The amino group of this compound could potentially undergo an Ullmann-type reaction with aryl halides, typically in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org This would result in the formation of N-arylated products. Similarly, the chloro group on the phenyl ring could potentially react with various nucleophiles, such as amines, alcohols, or thiols, under Ullmann conditions, although this transformation is generally more challenging for aryl chlorides compared to aryl bromides or iodides.
| Reaction Name | Reactants | Potential Product |
| Ullmann Condensation (N-Arylation) | Aryl halide | N-Aryl-4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine |
| Ullmann Condensation (C-N/O/S Coupling) | Amine/Alcohol/Thiol | 4-(4-(Amino/Alkoxy/Alkylthio)phenyl)-1-methyl-1H-pyrazol-5-amine |
Advanced Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to model molecular systems. For the target compound and its analogs, these investigations have been crucial in predicting various physicochemical properties.
Density Functional Theory (DFT) is a predominant computational method used to determine the ground-state electronic structure of molecules. nih.govresearchgate.net DFT calculations, often using the B3LYP hybrid functional combined with basis sets like 6-311G(d,p), are employed to find the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. nih.govnih.gov
Table 1: Selected Optimized Geometric Parameters for a Related Pyrazole (B372694) Derivative Data based on computational studies of analogous structures. The specific values for 4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine may vary.
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| N1–N2 | Pyrazole ring N–N bond length | ~1.37 Å |
| C4–C(Aryl) | Bond connecting pyrazole C4 to the chlorophenyl ring | ~1.48 Å |
| C5–N(Amine) | Bond connecting pyrazole C5 to the amino group | ~1.38 Å |
| C(Aryl)–Cl | Chlorophenyl ring C–Cl bond length | ~1.75 Å |
| C3–C4–C5 | Pyrazole ring internal angle | ~105° |
| C4–C(Aryl)–C(Aryl)–Cl | Dihedral angle defining the twist of the chlorophenyl group | ~45° |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.netpjosr.com
DFT calculations are used to determine the energies of these orbitals. nih.gov For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a related pyrazole derivative, the calculated HOMO-LUMO energy gap was found to be 5.0452 eV. nih.gov The HOMO is typically localized over the electron-rich pyrazole and amine moieties, indicating these are the likely sites of electrophilic attack. The LUMO is often distributed across the aromatic rings, representing the regions most susceptible to nucleophilic attack. This analysis is fundamental in predicting how the molecule will interact with other chemical species. nih.gov
Table 2: Frontier Molecular Orbital Energies for an Analogous Pyrazole Compound Data based on DFT calculations for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.3130 |
| LUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, a key conformational feature is the rotation around the single bond connecting the pyrazole ring and the 4-chlorophenyl group. Molecular orbital methods are used to calculate the energy associated with different dihedral angles, identifying the most stable (lowest energy) conformation.
Theoretical vibrational spectroscopy, calculated using DFT, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign specific molecular motions (stretching, bending, twisting) to the absorption bands observed in experimental spectra. mdpi.com These theoretical predictions are a powerful tool for structural confirmation. nih.gov
For pyrazole and its derivatives, DFT calculations at the B3LYP/6-311+G** level have shown good agreement between calculated and experimental frequencies after applying a scaling factor. nih.gov Key vibrational modes for this compound would include N-H stretching of the amino group, C-H stretching of the aromatic rings and methyl group, C=C and C=N stretching within the pyrazole ring, and the characteristic C-Cl stretching of the chlorophenyl group.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Pyrazole Derivatives Data based on DFT studies of pyrazole and substituted pyrazoles. nih.govresearchgate.net
| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |
|---|---|
| N–H Stretch (Amine) | ~3550 |
| C–H Stretch (Aromatic) | 3100–3000 |
| C–H Stretch (Methyl) | 3000–2900 |
| C=N Stretch (Pyrazole Ring) | 1600–1500 |
| C=C Stretch (Aromatic Rings) | 1550–1450 |
| C–Cl Stretch | ~750 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most popular and reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. rsc.org
Calculations are performed on the optimized molecular geometry, and the resulting chemical shifts are often compared against a reference compound like tetramethylsilane (B1202638) (TMS). For pyrazole derivatives, GIAO calculations have been shown to reproduce experimental shifts with high accuracy. nih.govrsc.org Predicted spectra for this compound would show distinct signals for the pyrazole ring proton, the protons on the chlorophenyl ring, the N-methyl protons, and the amino protons. mdpi.com
Theoretical Studies on Reaction Mechanisms and Pathways
Computational studies are also instrumental in exploring the mechanisms of chemical reactions. For the synthesis of 5-aminopyrazoles, a common and versatile method is the condensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative (in this case, methylhydrazine). chim.it
Theoretical investigations can model this reaction pathway, calculating the energies of reactants, transition states, and products. This allows chemists to understand the feasibility of a reaction, predict the regioselectivity (i.e., which isomer is likely to form), and rationalize experimental observations. The mechanism for the formation of the 5-aminopyrazole core typically involves an initial nucleophilic attack of the hydrazine onto the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization via attack onto the nitrile carbon, and subsequent aromatization. chim.it DFT calculations can map out the energy profile of this entire process, identifying the rate-determining step and providing a deeper understanding of the reaction dynamics. Such studies are crucial for optimizing existing synthetic routes and designing new ones. beilstein-journals.orgnih.gov
Elucidation of Reaction Regioselectivity and Stereoselectivity
The synthesis of N-substituted 5-aminopyrazoles, such as this compound, typically involves the condensation of a β-ketonitrile with a substituted hydrazine. A key challenge in this synthesis is controlling the regioselectivity, as two different regioisomers can potentially be formed. In the case of the target molecule, the reaction would involve a precursor like 2-(4-chlorophenyl)-3-oxobutanenitrile (B1294653) and methylhydrazine.
The regioselectivity of this reaction is primarily determined by which nitrogen atom of the methylhydrazine initiates the nucleophilic attack on the carbonyl carbon of the β-ketonitrile, and the subsequent cyclization step. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the factors that govern this selectivity. These studies have shown that the outcome can be influenced by both kinetic and thermodynamic factors, which are, in turn, affected by the nature of the substituents on the hydrazine and the reaction conditions.
For instance, when an unsymmetrically substituted hydrazine is used, such as methylhydrazine, there are two non-equivalent nitrogen atoms. The more nucleophilic nitrogen will preferentially attack the carbonyl group. It has been observed that under neutral, thermodynamic conditions, the reaction often favors the formation of the 5-aminopyrazole isomer. organic-chemistry.org However, under kinetically controlled conditions, a mixture of isomers can be obtained, with the ratio depending on the relative activation barriers of the competing reaction pathways.
Computational models can predict the relative stability of the possible intermediates and transition states, thereby forecasting the most likely product. For example, calculations can reveal the energy difference between the two possible initial adducts formed from the reaction of the β-ketonitrile and methylhydrazine, as well as the activation energies for the subsequent cyclization to form the two pyrazole regioisomers.
| Reactants | Reaction Conditions | Predicted Major Regioisomer | Theoretical Basis |
| β-ketonitrile + Alkylhydrazine | Neutral, Thermodynamic | 5-Aminopyrazole | Formation of the more stable intermediate. |
| β-ketonitrile + Alkylhydrazine | Basic, Kinetic | Mixture, potentially favoring 3-aminopyrazole (B16455) | Lower activation energy for the kinetically favored pathway. organic-chemistry.org |
| β-ketonitrile + Arylhydrazine | Neutral, Thermodynamic | 5-Aminopyrazole | The unsubstituted nitrogen of arylhydrazine is generally more nucleophilic. organic-chemistry.org |
It is important to note that stereoselectivity is not a primary consideration in the synthesis of the pyrazole core itself, as it is an aromatic ring. However, if chiral centers are present in the substituents, their influence on the reaction pathway could be a subject of more advanced computational studies.
Transition State Analysis in Key Transformations
Transition state analysis is a powerful computational tool for understanding the detailed mechanism of a chemical reaction. It involves locating the transition state structures on the potential energy surface and calculating their energies, which correspond to the activation energies of the reaction steps. For the synthesis of this compound, the key transformation is the intramolecular cyclization of the hydrazone intermediate to form the pyrazole ring.
Below is an illustrative data table summarizing hypothetical, yet plausible, computational findings for the key cyclization step in the formation of a 1-methyl-5-aminopyrazole, based on principles from related systems.
| Reaction Step | Parameter | Calculated Value (Illustrative) | Interpretation |
| Intramolecular Cyclization | Activation Energy (ΔG‡) | 15-25 kcal/mol | A moderate energy barrier, suggesting the reaction proceeds at a reasonable rate at elevated temperatures. |
| Transition State Geometry | N-C forming bond length: ~2.0-2.5 Å | The nitrogen and carbon atoms are in the process of forming a new covalent bond. | |
| C≡N bond length: ~1.2-1.3 Å | The nitrile triple bond is elongated and weakened in the transition state. | ||
| Imaginary Frequency | -300 to -500 cm⁻¹ | Confirms the structure as a true first-order saddle point on the potential energy surface. |
These theoretical investigations, even when based on analogous systems, provide a robust framework for understanding and predicting the outcomes of the synthesis of complex pyrazole derivatives like this compound. They are essential tools for optimizing reaction conditions to achieve desired regioselectivity and for gaining a fundamental understanding of the reaction mechanism at a molecular level.
Structural Characterization Through X Ray Crystallography and Supramolecular Chemistry
Single Crystal X-ray Diffraction Analysis of Derivatives
The analysis of single crystals of 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine provides significant insights into its structural features. mdpi.com This derivative crystallizes in the monoclinic space group P21/c. mdpi.com
The molecular structure, as determined by X-ray diffraction, confirms the presence of the pyrazole (B372694) ring connected to a 4-chlorophenyl group, a methyl group, an amine substituent, and a trifluoromethyl group. The five-membered pyrazole ring is nearly planar, with a root-mean-square (r.m.s.) deviation of its fitted atoms being just 0.002 Å, indicating a high degree of planarity. mdpi.com The nitrogen atom of the amino group exhibits a pyramidal geometry. mdpi.com
Selected bond lengths and angles for 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine are presented in the tables below, showcasing the precise geometric parameters within the molecule.
| Bond | Length (Å) |
| Cl1–C7 | 1.740(2) |
| N1–N2 | 1.381(2) |
| N1–C5 | 1.354(3) |
| N1–C1 | 1.442(3) |
| N2–C3 | 1.332(3) |
| C3–C4 | 1.422(3) |
| C4–C5 | 1.385(3) |
| C5–N3 | 1.372(3) |
| C4–C6 | 1.478(3) |
| Atoms | Angle (°) |
| C5–N1–N2 | 109.9(2) |
| C3–N2–N1 | 104.5(2) |
| N2–C3–C4 | 112.5(2) |
| C5–C4–C3 | 102.7(2) |
| N3–C5–N1 | 125.1(2) |
| N3–C5–C4 | 130.4(2) |
| N1–C5–C4 | 104.4(2) |
| C7–C6–C11 | 119.2(2) |
| C9–C6–C11 | 121.2(2) |
The spatial relationship between the planar pyrazole ring and the 4-chlorophenyl substituent is defined by the dihedral angle between them. In the case of 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, this angle is 44.8(1)°. mdpi.com This twisted conformation is a common feature in related structures, arising from the steric hindrance between the ortho-hydrogen atoms of the phenyl ring and the substituents on the pyrazole ring.
In another derivative, 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide, the dihedral angle between the pyrazole and the 4-chlorophenyl rings is 54.0(3)°, while the angle between the pyrazole ring and the benzenesulfonamide ring is 52.75(2)°. Similarly, in 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, the chlorophenyl and phenyl rings are twisted with respect to the central pyrazolone (B3327878) ring, with dihedral angles of 18.23(8)° and 8.35(8)°, respectively.
The solid-state conformation of these derivatives is largely dictated by the rotational freedom around the single bond connecting the pyrazole and the 4-chlorophenyl rings. The observed twisted conformation in the trifluoromethyl derivative is a low-energy state that minimizes steric clashes while allowing for some degree of electronic conjugation between the two aromatic systems. mdpi.com The planarity of the pyrazole ring itself is a key feature, providing a rigid scaffold for the substituents.
Supramolecular Interactions and Crystal Engineering
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions, which collectively determine the crystal's stability and physical properties. The study of these interactions is the focus of crystal engineering.
In the crystal structure of 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, the amino group plays a crucial role as a hydrogen-bond donor. It forms intermolecular hydrogen bonds with a chlorine atom of an adjacent molecule and with a ring nitrogen atom of another neighboring molecule. mdpi.com These interactions link the molecules into a layered motif.
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N3–H1···Cl1 | 0.88(1) | 2.65(2) | 3.413(2) | 146(2) |
| N3–H2···N2 | 0.88(1) | 2.54(2) | 3.180(3) | 130(2) |
Similar hydrogen bonding patterns are observed in related structures. For instance, in 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide, pairs of N-H···N hydrogen bonds lead to the formation of inversion dimers, which are further linked by another pair of N-H···N hydrogen bonds and C-H···O interactions to form a two-dimensional network.
Halogen Bonding
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the context of 4-(4-chlorophenyl)-substituted pyrazoles, the chlorine atom can participate in such interactions, influencing the crystal packing.
Influence of Substituents on Crystal Packing and Molecular Assembly
The nature and position of substituents on the pyrazole and phenyl rings profoundly influence the crystal packing and molecular assembly. The introduction of different functional groups can alter the types and strengths of intermolecular interactions, leading to different packing motifs.
For instance, the trifluoromethyl group in 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine and the benzenesulfonamide group in 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide introduce additional sites for hydrogen bonding and other noncovalent interactions nih.govresearchgate.net. In the latter, pairs of N—H···N hydrogen bonds lead to the formation of inversion dimers, which are then linked by other interactions to form a two-dimensional network researchgate.net.
Table 1: Selected Crystallographic Data for Related Pyrazole Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
|---|---|---|---|---|---|---|---|---|---|
| 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine nih.gov | C₁₁H₉ClF₃N₃ | Monoclinic | P2₁/c | 5.8958(5) | 16.8618(13) | 12.1087(10) | 98.459(1) | 1190.68(17) | 4 |
| 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide researchgate.net | C₁₆H₁₄ClN₃O₂S | Monoclinic | P2₁/c | 11.979(5) | 12.011(5) | 11.954(5) | 108.616(5) | 1629.5(12) | 4 |
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.
While a Hirshfeld surface analysis for 4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is not available, studies on analogous compounds provide insight into the expected intermolecular contacts. For 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, Hirshfeld analysis revealed that the most significant contributions to crystal packing are from H···H (42.5%), H···C/C···H (35%), and H···Cl/Cl···H (12%) interactions researchgate.net.
Similarly, for 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, the dominant interactions were found to be H···H (43.3%), Cl···H/H···Cl (22.1%), and O···H/H···O (18.7%) nih.gov. These findings suggest that for this compound, a significant portion of the intermolecular contacts would likely involve hydrogen atoms, with notable contributions from interactions involving the chlorine atom.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For chlorophenyl-containing pyrazole derivatives, these plots typically show distinct spikes corresponding to the prominent Cl···H and H···H interactions, visually confirming their importance in the crystal packing researchgate.netnih.gov.
Applications in Advanced Organic and Material Synthesis
Role as a Synthetic Precursor for Complex Heterocyclic Systems
The presence of a primary amino group adjacent to a ring nitrogen atom makes 5-aminopyrazoles, such as 4-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine, highly effective synthons for constructing fused heterocyclic systems. nih.govscirp.org These reactions typically involve condensation with molecules containing two electrophilic centers, leading to the formation of new rings fused to the pyrazole (B372694) core. nih.gov
The reactivity of 5-aminopyrazoles is extensively utilized in the synthesis of various nitrogen-rich fused heterocycles. These compounds are of significant interest due to their structural similarity to purine (B94841) bases found in DNA and RNA. nih.gov The synthetic strategies often involve cyclocondensation reactions with appropriate bielectrophilic partners. For instance, reactions with β-diketones, α,β-unsaturated ketones, and other similar reagents can yield a variety of fused systems. nih.govnih.gov
A key application is the synthesis of pyrazolo[1,5-a]pyrimidines, which can be achieved through the reaction of the aminopyrazole with 1,3-dicarbonyl compounds or their equivalents. nih.gov Similarly, reactions with reagents like α,β-unsaturated nitriles can lead to the formation of pyrazolopyrimidines. nih.gov The specific outcome of these reactions can be directed by the choice of reactants and reaction conditions, allowing for the controlled synthesis of diverse heterocyclic frameworks. researchgate.netbeilstein-journals.org The aminopyrazole acts as a binucleophile, where the exocyclic amino group and the endocyclic N1-nitrogen participate in the cyclization process.
The following table summarizes representative transformations of 5-aminopyrazoles into more complex nitrogen-rich heterocyclic systems.
| Precursor | Reagent | Resulting Heterocycle | Reference |
| 5-Aminopyrazole | β-Diketone | Pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Aminopyrazole | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Aminopyrazole | α,β-Unsaturated Nitrile | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| 1H-Pyrazol-5-amine | 1,3-Dimethylpyrimidine-2,4(1H,3H)-dione | Substituted Pyrazolo[1,5-a]pyrimidines | nih.gov |
| Pyrazole-3-carboxylic acid hydrazide | Various | 1,3,4-Thiadiazoles, 1,3,4-Oxadiazoles | researchgate.net |
The synthetic utility of this compound extends to its role as a fundamental building block for polycyclic aromatic nitrogen heterocycles (PANHs). These structures are formed by fusing additional rings onto the initial pyrazole framework. The condensation reactions mentioned previously are primary methods for achieving this.
For example, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones can proceed through a sequence of Michael addition, cyclization, dehydration, and aromatization to yield substituted pyrazolo[3,4-b]pyridines. nih.gov Similarly, reactions with trifluoromethyl-β-diketones in refluxing acetic acid have been shown to produce trifluoromethyl-1H-pyrazolo[3,4-b]pyridines regiospecifically. nih.gov These fused bicyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, represent a significant class of PANHs with diverse potential applications. nih.gov The ability to introduce various substituents onto both the aminopyrazole precursor and the reacting partner allows for fine-tuning the properties of the final polycyclic product.
Scaffold for Ligand Design in Coordination Chemistry
The pyrazole ring system is a well-established and effective ligand in coordination chemistry due to the presence of sp²-hybridized nitrogen atoms that can donate lone pairs of electrons to metal centers. nih.goveiu.edu this compound and its derivatives serve as an excellent scaffold for designing ligands for various metal ions. The pyrazole unit can act as a monodentate, bidentate, or bridging ligand, leading to the formation of a wide range of metal complexes with diverse geometries and properties. eiu.edunih.gov
Metal complexes featuring pyrazole-based ligands have demonstrated significant potential in homogeneous catalysis. nih.gov The proton-responsive nature of N-unsubstituted or "protic" pyrazoles makes them particularly interesting, as the NH group can participate in catalytic cycles through proton transfer, hydrogen bonding, or by acting as an acid-base catalyst. nih.gov
Recent research has highlighted several catalytic applications for these complexes:
Hydrogen Evolution: Iridium(III) and Ruthenium(II) complexes with protic pyrazole-containing ligands have been shown to catalyze the evolution of hydrogen from formic acid. nih.gov
Oxidation Reactions: Protic pyrazole complexes can be used in the aerobic oxidation of phosphines. nih.gov
Oxygen Evolution and Reduction Reactions: A cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid has been reported to exhibit excellent catalytic activity for the oxygen evolution reaction (OER) and moderate activity for the oxygen reduction reaction (ORR), both of which are crucial for energy conversion and storage technologies. rsc.org
The following table provides examples of pyrazole-metal complexes and their noted catalytic activities.
| Metal Complex | Ligand Type | Catalytic Application | Reference |
| Iridium(III) Complex | 2-(1H-pyrazol-3-yl)pyridine | Hydrogen evolution from formic acid | nih.gov |
| Ruthenium(II) Complex | Protic pincer-type pyrazole | Hydrogen evolution from formic acid | nih.gov |
| Cobalt(II) Complex | 3-methyl-1H-pyrazole-4-carboxylic acid | Oxygen Evolution Reaction (OER), Oxygen Reduction Reaction (ORR) | rsc.org |
Development of Functional Materials
The pyrazole scaffold is a key component in the design of various functional materials. By modifying the substituents on the pyrazole ring, materials with specific optical, electronic, or energetic properties can be developed.
Historically, related aminopyrazole derivatives were first synthesized in the context of creating colorants for polyacrylonitriles, demonstrating an early application as functional dyes. nih.govresearchgate.net More advanced applications leverage the unique chemical properties of the pyrazole ring. For example, the introduction of nitro groups onto the pyrazole core is a well-known strategy for creating high-performance energetic materials. nih.gov Although this compound itself is not an energetic material, its core structure represents a starting point for the synthesis of such compounds. Furthermore, the pyrazole framework is found in molecules exhibiting photochromism, where the compound undergoes a reversible change in color upon exposure to light. dntb.gov.ua This property is crucial for the development of materials for optical data storage, smart windows, and molecular switches.
Future Research Directions
Exploration of Novel Synthetic Methodologies
While established methods for pyrazole (B372694) synthesis exist, the pursuit of novel, more efficient, and sustainable synthetic methodologies for 4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a critical area for future research. Current approaches often rely on traditional batch synthesis, which can present challenges related to reaction efficiency, scalability, and safety. researchgate.net Future explorations could focus on multicomponent reactions, which offer the potential for increased complexity in a single step, and the use of innovative catalytic systems to improve yield and reduce waste. The development of greener synthetic routes, utilizing less hazardous solvents and reagents, is also a key consideration. researchgate.net
Advanced Mechanistic Studies of Reactivity
A thorough understanding of the reactivity of this compound is fundamental to its application. The 5-aminopyrazole moiety is a polyfunctional system with multiple nucleophilic sites, making regioselectivity a significant aspect of its chemistry. mdpi.com Advanced mechanistic studies, employing both experimental and computational techniques, can provide valuable insights into its reaction pathways. nih.gov Investigating the kinetics and thermodynamics of its reactions with various electrophiles will enable more precise control over reaction outcomes. rsc.org Such studies are crucial for designing new transformations and for the rational design of novel compounds derived from this pyrazole core. mdpi.com
Integration with Flow Chemistry and Automated Synthesis
The adoption of flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, offering enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.comgalchimia.com Applying these technologies to the synthesis of this compound could lead to significant improvements in efficiency and reproducibility. researchgate.net Continuous flow processes can enable precise control of temperature, pressure, and reaction time, leading to higher yields and purity. mdpi.comnih.gov Automation can further accelerate the optimization of reaction conditions and facilitate the rapid synthesis of derivative libraries for screening purposes. researchgate.net
Deeper Computational Modeling of Chemical Behavior
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. eurasianjournals.com For this compound, deeper computational modeling using methods like Density Functional Theory (DFT) can provide detailed information about its electronic structure, molecular orbitals, and reactivity. researchgate.netresearchgate.netnih.gov These theoretical studies can complement experimental findings and guide the design of new experiments. eurasianjournals.com Molecular dynamics simulations can also be employed to study its conformational landscape and interactions with other molecules, which is particularly relevant for understanding its potential biological activity or its role in supramolecular assemblies. eurasianjournals.com
Application in Supramolecular Architectures and Materials Science
The ability of pyrazole derivatives to participate in hydrogen bonding and other non-covalent interactions makes them attractive building blocks for supramolecular chemistry and materials science. nih.govresearchgate.netmdpi.com Future research could explore the use of this compound in the design and synthesis of novel supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). mdpi.com The electronic properties of the pyrazole ring also suggest potential applications in the development of new materials with interesting optical or electronic properties, such as organic light-emitting diodes (OLEDs) or sensors. nih.gov
Q & A
Q. What are the established synthetic routes for 4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine?
- Methodological Answer : The compound is synthesized via cyclocondensation of hydrazines with 4,4,4-trifluoro-2-(4-chlorophenyl)acetoacetonitrile under reflux conditions, as described by Jiang and Ng . An alternative route involves reacting the precursor with ethyl 2-(bis(methylthio)methylene)-3-oxobutanoate in toluene using trifluoroacetic acid (TFA) as a catalyst, yielding 45–60% under optimized conditions . Key parameters include solvent choice (toluene), temperature (reflux), and catalytic TFA concentration (30 mol%).
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
Q. What are the known biological or pharmacological activities of this compound?
- Methodological Answer : While direct biological data are limited, its structural analogs exhibit antitubercular and antifungal activities . The compound serves as a precursor in synthesizing pyrazolo[3,4-b]pyridines, which are explored as kinase inhibitors . Activity prediction relies on QSAR modeling of substituent effects (e.g., chloro and methyl groups) on target binding .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under varying reaction conditions?
- Methodological Answer : Optimization strategies include:
- Catalyst screening : TFA (30 mol%) improves cyclization efficiency compared to HCl .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance intermediate solubility but reduce yield due to side reactions .
- Temperature control : Reflux in toluene minimizes byproduct formation versus higher temperatures .
Documented yields range from 45% (standard conditions) to 60% (optimized TFA catalysis) .
Q. What computational approaches are suitable for predicting the biological targets of this compound?
- Methodological Answer :
- Molecular docking : Dock the compound into GPCR or kinase active sites using software like AutoDock Vina, leveraging crystallographic data from related pyrazole derivatives (e.g., PDB ID 4N6H) .
- QSAR modeling : Use substituent descriptors (e.g., Hammett σ values for chloro groups) to correlate structure with activity in analogs .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks based on logP (calculated: 2.8) and topological polar surface area (TPSA: 41.5 Ų) .
Q. How to address discrepancies in structural data from different characterization techniques?
- Methodological Answer :
- Cross-validation : Compare X-ray bond lengths (e.g., C–N = 1.34 Å) with DFT-optimized geometries (B3LYP/6-31G* level) to identify computational vs. experimental deviations .
- NMR refinement : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in aromatic proton assignments (δ 7.2–7.8 ppm) .
- Data reconciliation : If crystallographic and spectroscopic data conflict (e.g., unexpected dihedral angles), re-examine sample purity or crystallization solvents for polymorphic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
